molecular formula C21H20N2O3S B2646563 N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1206999-43-0

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2646563
CAS No.: 1206999-43-0
M. Wt: 380.46
InChI Key: SLMQABVGAFKQEZ-UHFFFAOYSA-N
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Description

N1-(4-(Benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-(benzyloxy)benzyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-20(21(25)23-14-19-7-4-12-27-19)22-13-16-8-10-18(11-9-16)26-15-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMQABVGAFKQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of Benzyloxybenzylamine: This step involves the reaction of 4-benzyloxybenzyl chloride with ammonia or an amine to form 4-benzyloxybenzylamine.

    Formation of Thiophen-2-ylmethylamine: Thiophen-2-ylmethylamine can be synthesized by the reduction of thiophen-2-ylmethyl ketone using a reducing agent such as sodium borohydride.

    Formation of Oxalamide: The final step involves the reaction of 4-benzyloxybenzylamine and thiophen-2-ylmethylamine with oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include alkoxides, thiolates, and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyloxy derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-(benzyloxy)benzylamine with thiophen-2-ylmethyl isocyanate, followed by oxalamide formation. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. A series of compounds derived from this structure have been evaluated for their activity against Mycobacterium tuberculosis. For instance, compounds with similar structural frameworks have shown minimal inhibitory concentrations comparable to first-line drugs like isoniazid, indicating their potential as new anti-tuberculosis agents .

Anticancer Activity

The compound's derivatives have also been investigated for anticancer properties. Research indicates that certain oxalamide derivatives exhibit selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Antimalarial Activity

In addition to its antimicrobial and anticancer properties, this compound has been explored for antimalarial applications. Some derivatives have demonstrated the ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by interfering with key metabolic pathways in the parasite .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications in substituents on the benzene ring or thiophene moiety can significantly influence biological activity, lipophilicity, and overall pharmacokinetic properties. For example, variations in alkyl or halogen substituents can enhance or reduce antimicrobial potency, providing insights for further development .

Case Study 1: Tuberculosis Inhibition

A study synthesized a series of 27 compounds related to this compound and evaluated their activity against M. tuberculosis H37Rv strain. Two compounds exhibited MIC values comparable to isoniazid, suggesting their potential as new drug candidates for tuberculosis treatment .

Case Study 2: Cancer Cell Selectivity

Another investigation focused on the cytotoxic effects of oxalamide derivatives on various cancer cell lines compared to normal cell lines (e.g., Vero and HepG2). The results indicated that certain derivatives had a significant selective toxicity towards cancer cells, making them promising candidates for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity Target MIC/IC50 Reference
AntitubercularMycobacterium tuberculosisComparable to isoniazid
AnticancerVarious cancer cell linesSelective toxicity observed
AntimalarialPlasmodium falciparumInhibition noted

Mechanism of Action

The mechanism of action of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and thiophenyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide with structurally related oxalamides from the evidence:

Compound Name N1 Substituent N2 Substituent Key Features Biological Activity/Application
Target Compound 4-(Benzyloxy)benzyl Thiophen-2-ylmethyl High lipophilicity (benzyloxy), sulfur-containing heterocycle (thiophene) Not explicitly stated; inferred potential for flavoring or enzyme modulation
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Polar methoxy groups, pyridine ring for hydrogen bonding Umami flavor agonist (FEMA 4233); weak CYP3A4 inhibition (51% at 10 µM)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy groups enhance solubility; aromatic stacking Synthetic intermediate; no direct activity reported
N1-(4-Chlorophenyl)-N2-(1-(4-hydroxyphenyl)propan-2-yl)oxalamide (118) 4-Chlorophenyl 1-(4-Hydroxyphenyl)propan-2-yl Chlorine (electron-withdrawing), hydroxyl group for metabolism CYP4F11-activated inhibitor of stearoyl-CoA desaturase
N1,N2-Bis(4-benzyl-2-(4-hydroxy-3-methoxyphenyl)imidazolidinone)oxalamide (12) Complex imidazolidinone Complex imidazolidinone Rigid heterocyclic backbone No direct activity reported; high molecular weight
Key Observations:
  • Electronic Effects : The thiophene ring introduces sulfur-mediated electronic effects distinct from pyridine (S336) or phenyl (compound 17) groups, which may alter binding to targets like taste receptors or cytochrome P450 enzymes .
  • Metabolic Pathways : Methoxy and hydroxyl groups in analogs (e.g., compound 118) undergo oxidative metabolism, while the benzyloxy group in the target compound may resist hydrolysis, prolonging its half-life .
Umami Flavor Agonists:
  • However, the thiophene moiety may introduce off-target effects, as sulfur-containing heterocycles are associated with CYP inhibition (e.g., S5456 inhibits CYP3A4 by 51% at 10 µM) .
Enzyme Modulation:
  • Compound 118 (chlorophenyl/hydroxyphenyl oxalamide) is activated by CYP4F11 to inhibit stearoyl-CoA desaturase, highlighting the role of substituents in prodrug activation .
  • The target compound’s benzyloxy group may resist CYP-mediated oxidation, reducing its utility as a prodrug but enhancing stability .

Biological Activity

N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound characterized by its oxalamide structure, which includes a thiophenyl group and a benzyloxybenzyl moiety. Its molecular formula is C20H20N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its ability to form hydrogen bonds and interact with biological targets.

Synthesis

The synthesis of this compound typically involves condensation reactions between appropriate amines and carboxylic acid derivatives. The synthesis can be achieved through the following steps:

  • Preparation of Benzyloxybenzylamine : React benzyloxybenzyl bromides with thiophen-2-carboxylic acid derivatives under controlled conditions.
  • Formation of Oxalamide Bond : Use coupling agents to enhance yield and selectivity during the reaction.
  • Purification : Isolate the product through recrystallization or chromatography.

Biological Activity

Research into the biological activity of this compound indicates potential pharmacological properties, particularly in antimicrobial and anti-inflammatory activities. Compounds containing thiophene moieties have been extensively studied for their biological effects, and oxalamides have shown promise in modulating biological pathways.

While the specific mechanism of action for this compound remains under investigation, preliminary studies suggest that it may interact with various cellular targets, influencing metabolic processes or exhibiting cytotoxic effects against certain cancer cell lines. The oxalamide functional group is known for its potential to act as enzyme inhibitors or receptor modulators.

Case Studies

  • Antimycobacterial Activity : A related study synthesized a series of compounds including benzyloxybenzyl derivatives and evaluated their efficacy against Mycobacterium tuberculosis (Mtb). Some compounds exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis drug, indicating potential for further development as antimycobacterial agents .
  • Antimicrobial Properties : Compounds structurally similar to this compound have demonstrated significant antimicrobial activity against various pathogens, including Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. These findings highlight the potential of such compounds in treating infections caused by resistant strains .

Comparative Analysis

The following table summarizes structural comparisons with other similar compounds:

Compound NameStructure FeaturesUnique Properties
N1-Benzyl-N2-(2-methylnaphthalen-1-yl)oxalamideContains naphthalene instead of thiophenePotentially different biological activity due to naphthalene's electronic properties
N1,N2-Bis(thiophen-2-ylmethyl)oxalamideTwo thiophenes instead of oneEnhanced interaction potential due to multiple thiophene units
N1-(4-fluorobenzyl)-N2-(thiophen-3-ylmethyl)oxalamideFluorobenzene substitutionMay exhibit different solubility and reactivity due to fluorine's electronegativity

The unique combination of functional groups in this compound may offer distinct pharmacological profiles compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for N1-(4-(benzyloxy)benzyl)-N2-(thiophen-2-ylmethyl)oxalamide?

  • Methodological Answer : The compound is typically synthesized via a two-step coupling strategy. First, oxalyl chloride or its derivatives react with 4-(benzyloxy)benzylamine to form an intermediate oxalyl chloride adduct. This intermediate is then coupled with thiophen-2-ylmethylamine under reflux conditions in solvents like xylene or toluene. Catalysts such as triethylamine may enhance reaction efficiency. Phosphorus pentachloride (PCl₅) is often used for activating carbonyl groups during intermediate formation . Post-synthesis, purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the benzyl and thiophene groups (e.g., integration ratios for benzyloxy protons at δ 4.9–5.1 ppm and thiophene protons at δ 6.8–7.2 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) for the oxalamide backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₂₅N₂O₃S) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while xylene enhances thermal stability during reflux .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) can accelerate coupling steps .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and adjust reaction times (typically 12–48 hours) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Assay Standardization : Compare minimum inhibitory concentration (MIC) values under consistent conditions (e.g., pH, temperature) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures activity is not confounded by impurities .
  • Structural Analog Comparison : Evaluate substituent effects; for example, replacing the benzyloxy group with a bromophenyl moiety (as in related oxalamides) may alter bioactivity profiles .

Q. What structure-activity relationship (SAR) trends are observed for substituents on the benzyl and thiophene moieties?

  • Methodological Answer :
  • Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position enhance antimicrobial activity, likely by increasing electrophilicity .
  • Thiophene Modifications : Methylation at the 5-position of the thiophene ring improves metabolic stability but reduces solubility, requiring co-solvents (e.g., DMSO) in biological assays .
  • Oxalamide Backbone Flexibility : Introducing rigid spacers (e.g., cyclohexyl instead of benzyl) can modulate binding to target enzymes like DNA gyrase .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use 10% DMSO/PBS mixtures, ensuring final DMSO concentrations ≤1% to avoid cytotoxicity .
  • Derivatization : Convert the oxalamide to a sodium salt via saponification (e.g., NaOH/ethanol) to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Liposomal formulations improve bioavailability for cellular uptake studies .

Data Interpretation and Experimental Design

Q. What experimental controls are essential for validating target engagement in enzyme inhibition assays?

  • Methodological Answer :
  • Positive Controls : Include known inhibitors (e.g., ciprofloxacin for DNA gyrase assays) to benchmark IC₅₀ values .
  • Negative Controls : Use scrambled peptide analogs or inert solvents to rule out nonspecific binding .
  • Dose-Response Curves : Generate data across 5–6 log concentrations to assess Hill slopes and confirm stoichiometric binding .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinase domains) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

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